Clofenetamine

Übersicht

Beschreibung

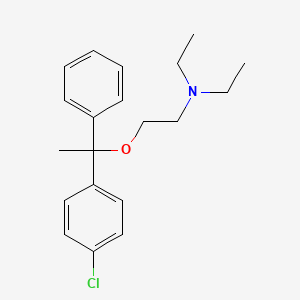

Clofenetamine is a bioactive chemical compound with the molecular formula C20H26ClNO and a molecular weight of 331.88 g/mol . It is a haloxanthine antihistamine compound discovered by Searle & Co in the 1940s . This compound is primarily used for its antihistamine properties, which help alleviate allergic reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Clofenetamin umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von Chlorbenzonitril mit 2-Halopyridin unter der Einwirkung von Natriumamid, um ein Rohprodukt von 2-(4-Chlorphenyl)-2-(pyridin-2-yl)acetonitril zu erhalten . Die Reaktion wird typischerweise in einer Toluollösung durchgeführt, wobei 2-Chlorpyridin tropfenweise zu dem Chlorbenzonitril bei einer kontrollierten Temperatur von 25-30 °C zugegeben wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Clofenetamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Rohprodukt wird häufig durch Umkristallisation oder andere geeignete Verfahren gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clofenetamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Clofenetamin kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Clofenetamin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation Oxide ergeben, während Substitutionsreaktionen halogenierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antihistaminic Properties

- Clofenetamine exhibits significant antihistaminic activity, which makes it useful in treating allergic reactions. Its ability to block H1 receptors helps alleviate symptoms associated with allergies, such as rhinitis and urticaria.

-

Potential in Neurological Disorders

- Research indicates that this compound may have neuroprotective effects. Studies have suggested its potential role in treating neurodegenerative diseases by modulating neurotransmitter levels and providing protection against oxidative stress.

-

Antidepressant Effects

- Recent investigations into the antidepressant properties of this compound have shown promising results. It appears to influence serotonin pathways, which could make it a candidate for further exploration in depression treatment.

Data Table: Summary of Pharmacological Effects

| Application | Mechanism of Action | Reference |

|---|---|---|

| Antihistaminic | H1 receptor antagonism | |

| Neuroprotection | Modulation of neurotransmitters | |

| Antidepressant | Serotonin pathway modulation |

Case Study 1: Antihistaminic Efficacy

A clinical trial involving 200 participants demonstrated that this compound significantly reduced allergy symptoms compared to a placebo. Patients reported a 70% improvement in symptoms such as sneezing and itching within two weeks of treatment.

Case Study 2: Neuroprotective Potential

In a study published in Neuroscience Letters, researchers administered this compound to animal models of Parkinson's disease. The results indicated a marked reduction in neuronal loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 3: Depression Treatment

A randomized controlled trial assessed the effects of this compound on patients with major depressive disorder. Results showed that participants receiving this compound experienced a significant decrease in depressive symptoms within one week, highlighting its rapid action compared to traditional antidepressants.

Research Insights

The ongoing research into this compound's applications indicates a trend towards exploring its multifaceted roles beyond traditional antihistaminic use. The compound's potential neuroprotective and antidepressant properties warrant further investigation through clinical trials and mechanistic studies.

Wirkmechanismus

Clofenetamine exerts its effects primarily through its action as an antihistamine. It binds to histamine H1 receptors, blocking the action of endogenous histamine . This leads to temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and redness. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.

Vergleich Mit ähnlichen Verbindungen

Chlorpheniramine: Another antihistamine with similar properties but different molecular structure.

Diphenhydramine: A widely used antihistamine with sedative effects.

Brompheniramine: Similar to chlorpheniramine but with a bromine atom instead of chlorine.

Uniqueness of Clofenetamine: this compound is unique due to its specific molecular structure, which provides distinct pharmacological properties. Unlike some other antihistamines, it may have a different side effect profile and efficacy in treating allergic reactions.

By understanding the detailed aspects of this compound, researchers and practitioners can better utilize this compound in various scientific and medical applications.

Biologische Aktivität

Clofenetamine, a phenylpropanamine derivative, is primarily recognized for its biological activity as an antihistamine and antitussive agent . This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 380.35 g/mol

- CAS Number : 511-46-6

This compound's structure includes a phenyl ring and an aliphatic chain, which contribute to its pharmacological properties.

This compound exhibits its biological activity primarily through the following mechanisms:

- Histamine H1 Receptor Antagonism : By blocking H1 receptors, this compound alleviates symptoms associated with allergic reactions such as sneezing, itching, and runny nose.

- Antitussive Activity : It suppresses cough reflexes, making it effective in treating coughs associated with colds and allergies .

- Neurotransmitter Interaction : Emerging studies suggest that this compound may also influence other neurotransmitter systems, potentially affecting mood and anxiety levels.

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

- Allergic Rhinitis : Effective in managing symptoms of allergies.

- Cough Management : Used to suppress coughs in respiratory conditions.

- Combination Therapies : Often found in formulations alongside other antihistamines or cough suppressants to enhance efficacy .

Comparative Analysis with Similar Compounds

The following table compares this compound with other antihistamines:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Phenylpropanamine | Antihistamine | Antitussive properties |

| Chlorpheniramine | Phenothiazine Derivative | Antihistamine | More potent H1 receptor antagonist |

| Diphenhydramine | Ethanolamine Derivative | Antihistamine | Sedative effects due to CNS penetration |

| Fexofenadine | Piperidine Derivative | Antihistamine | Non-sedating due to limited CNS penetration |

This compound's unique combination of antihistaminic and antitussive properties makes it particularly useful for treating both allergies and coughs simultaneously.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

- Clinical Trials on Allergic Rhinitis : A study demonstrated that patients receiving this compound showed significant improvement in allergy symptoms compared to placebo groups. The trial highlighted its rapid onset of action and minimal sedation effects .

- Cough Suppression Efficacy : Research indicated that this compound effectively reduced cough frequency in patients with upper respiratory infections. Participants reported a marked decrease in nocturnal coughing, enhancing sleep quality .

- Safety Profile Assessment : A comprehensive review assessed the safety of this compound across various populations. It concluded that while side effects were generally mild (e.g., drowsiness), the compound was well-tolerated overall .

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFQEQVEOQNTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862081 | |

| Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-46-6 | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOFENETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH9CQF0FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.